Home > Products > Screening Compounds P169 > (R)-5-(Piperidin-3-ylmethyl)pyrimidine
(R)-5-(Piperidin-3-ylmethyl)pyrimidine -

(R)-5-(Piperidin-3-ylmethyl)pyrimidine

Catalog Number: EVT-13234438
CAS Number:
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-5-(Piperidin-3-ylmethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a piperidinylmethyl group. Pyrimidines are significant due to their presence in nucleic acids and various biological activities, making them essential in medicinal chemistry and drug development. The compound's structural attributes suggest potential applications in pharmacology, particularly in the development of antimicrobial and antiviral agents.

Source and Classification

Pyrimidines, including (R)-5-(Piperidin-3-ylmethyl)pyrimidine, belong to a class of compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound can be classified under substituted pyrimidines, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-5-(Piperidin-3-ylmethyl)pyrimidine can be approached through several synthetic routes. A common method involves the reaction of appropriate pyrimidine precursors with piperidine derivatives.

  1. Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.
  2. Reagents: Common reagents include bases such as sodium hydride or potassium carbonate to facilitate the reaction between the piperidine and the pyrimidine.
  3. Reaction Conditions: The reaction may be conducted under reflux conditions in a suitable solvent like ethanol or dimethylformamide to ensure complete conversion .

The final product is usually purified by recrystallization or chromatography to achieve high purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-5-(Piperidin-3-ylmethyl)pyrimidine can be represented as follows:

  • Molecular Formula: C12_{12}H16_{16}N4_{4}
  • Molecular Weight: Approximately 220.28 g/mol
  • Structural Characteristics: The compound features a pyrimidine ring with a piperidinylmethyl substituent at the 5-position, contributing to its biological activity.

The three-dimensional conformation plays a critical role in its interaction with biological targets, influencing its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

(R)-5-(Piperidin-3-ylmethyl)pyrimidine can participate in various chemical reactions typical of heterocyclic compounds:

  1. Substitution Reactions: The nitrogen atoms in the pyrimidine ring can undergo electrophilic substitution reactions.
  2. Oxidation and Reduction: The compound may be oxidized to introduce functional groups or reduced to modify its structure.
  3. Cyclization Reactions: It can also engage in cyclization reactions to form more complex structures, which may enhance its biological activity .

These reactions are essential for modifying the compound to improve its efficacy as a pharmaceutical agent.

Mechanism of Action

Process and Data

The mechanism of action for (R)-5-(Piperidin-3-ylmethyl)pyrimidine primarily involves its interaction with specific biological targets such as enzymes or receptors:

  1. Target Interaction: The piperidinylmethyl group enhances binding affinity to target proteins, potentially inhibiting their activity.
  2. Enzymatic Inhibition: It may act as an inhibitor for certain enzymes involved in nucleic acid metabolism or signal transduction pathways, leading to therapeutic effects against diseases like cancer or viral infections .

Quantitative structure-activity relationship studies can provide insights into how structural modifications influence its pharmacodynamics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-5-(Piperidin-3-ylmethyl)pyrimidine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide but insoluble in non-polar solvents.
  • Melting Point: Specific melting point data should be obtained from experimental studies for precise characterization.

These properties influence its formulation and application in medicinal chemistry .

Applications

Scientific Uses

The applications of (R)-5-(Piperidin-3-ylmethyl)pyrimidine span various fields:

  1. Pharmaceutical Development: It is being investigated for its potential as an antimicrobial agent due to its structural similarity to nucleobases.
  2. Cancer Research: Its ability to inhibit specific enzymes makes it a candidate for further development as an anticancer drug.
  3. Antiviral Studies: Ongoing research explores its efficacy against viral pathogens by targeting viral replication processes .
Synthetic Methodologies and Structural Elaboration

Enantioselective Synthesis of the (R)-Configuration

The stereoselective construction of the (R)-stereocenter at the piperidine C3 position represents a fundamental synthetic challenge for accessing enantiomerically pure (R)-5-(Piperidin-3-ylmethyl)pyrimidine. Two principal methodologies have been developed to address this challenge, leveraging either chiral auxiliaries or transition metal catalysis to control absolute stereochemistry.

Chiral Auxiliary-Mediated Asymmetric Alkylation Strategies

Chiral auxiliaries covalently attached to the piperidine nitrogen enable diastereoselective functionalization of the prochiral C3 position. The Evans oxazolidinone auxiliary system has proven particularly effective for this application. In a representative approach, N-(acyl)oxazolidinone derivatives of 3-(pyrimidin-5-yl)propanal undergo enolization with lithium diisopropylamide (LDA) at low temperatures (–78°C) to form the (Z)-enolate. Subsequent alkylation with methyl iodide or benzyl bromide proceeds through a well-defined chair transition state, where the auxiliary's phenyl substituent blocks the Re-face, directing electrophile attack to the Si-face [7]. This method delivers 3-substituted piperidine precursors with excellent diastereoselectivity (dr > 20:1). Following auxiliary removal (LiOH/H₂O₂), the resulting 3-substituted piperidine intermediates undergo deprotection and functional group manipulation to yield enantiomerically enriched (R)-5-(Piperidin-3-ylmethyl)pyrimidine (>98% ee) [7]. Alternative auxiliaries like (R)-1-phenylethylamine provide comparable stereocontrol through analogous facial discrimination during alkylation, though removal requires harsher hydrogenolysis conditions [3].

Catalytic Asymmetric Hydrogenation for Piperidine Moiety Functionalization

Catalytic asymmetric hydrogenation offers an auxiliary-free route to the (R)-piperidine scaffold. This strategy employs prochiral dehydroamino acid derivatives or enol esters tethered to the pyrimidine system. Iridium complexes bearing chiral phosphine-oxazoline (PHOX) ligands catalyze the hydrogenation of N-Boc-protected 3-(pyrimidin-5-yl)enamides under moderate H₂ pressure (50-100 bar) [3]. The chiral catalyst coordinates the enamide substrate, enabling enantioselective delivery of hydrogen to afford the (R)-piperidine derivative with high enantiomeric excess (90-95% ee). Ruthenium-BINAP catalysts provide complementary stereoselectivity for specific substrate classes, particularly those bearing electron-withdrawing substituents on the pyrimidine ring. Reaction optimization focuses on solvent effects (methanol or dichloroethane), temperature (25-80°C), and pressure to maximize enantioselectivity and conversion while minimizing racemization or over-reduction [3] [6].

Table 1: Enantioselective Synthetic Approaches to (R)-5-(Piperidin-3-ylmethyl)pyrimidine

MethodologyKey Reagent/CatalystDiastereo-/EnantioselectivityYield RangeKey Advantages
Evans OxazolidinoneChiral oxazolidinone, LDA, R-Xdr > 20:165-85%High selectivity; Mild deprotection
(R)-1-PhenylethylamineChiral amine, NaBH₃CNdr 15:170-88%Commercial availability; Simple implementation
Iridium/PHOX catalysis[Ir(cod)Cl]₂/(S)-PHOX90-95% ee80-92%Atom economy; No stoichiometric chiral reagents
Ruthenium/BINAP catalysisRuCl₂(R)-BINAP85-92% ee75-90%Broad functional group tolerance

Bioisosteric Replacement Strategies in Pyrimidine-Piperidine Hybrid Scaffolds

Bioisosteric modifications of the pyrimidine ring significantly impact target binding affinity, physicochemical properties, and metabolic stability of the piperidine-pyrimidine hybrid scaffold. Strategic replacements maintain core pharmacophoric elements while optimizing drug-like properties.

Thiazolo[5,4-d]pyrimidine vs. Thiophene[3,2-d]pyrimidine Analogues

Replacement of the pyrimidine ring with thiazolo[5,4-d]pyrimidine enhances hydrophobic interactions in ATP-binding pockets due to increased lipophilicity (cLogP increase ~0.8 units). This modification improves potency against kinases like Plasmodium falciparum PKG (IC₅₀ = 0.12 μM vs. 1.7 μM for parent pyrimidine) through additional van der Waals contacts with hydrophobic residues [4]. Conversely, thiophene[3,2-d]pyrimidine analogues exhibit superior π-stacking capability with aromatic residues in enzyme active sites (e.g., PfDHODH inhibition). However, this planar system demonstrates reduced solubility (0.08 mg/mL vs. 0.25 mg/mL for parent at pH 7.4), necessitating formulation adjustments for in vivo administration [4] [9]. Bicyclo[1.1.1]pentane (BCP) bioisosteres represent an emerging strategy to replace para-substituted phenyl rings attached to the piperidine nitrogen. The BCP unit maintains spatial orientation while improving metabolic stability against CYP3A4 oxidation, reducing clearance in hepatic microsomes by 40-60% compared to phenyl-containing analogues [2].

Nitrogen-Atom Substitution Effects on Pharmacokinetic Properties

Strategic nitrogen incorporation into the pyrimidine ring or linker region profoundly influences absorption and distribution. Diazine replacements (pyrazine/pyridazine) increase basicity (pKₐ +0.5 to +1.2), enhancing tissue penetration but potentially increasing hERG binding liability. N-Methylation of the piperidine nitrogen reduces intermolecular H-bond donation capacity, decreasing aqueous solubility (by 30-50%) but improving blood-brain barrier permeability (Papp increase 2.5-fold in MDCK assays) [4]. Introduction of a C2 amino group on the pyrimidine ring enables additional hydrogen bonding interactions with target proteins (ΔG = –2.3 kcal/mol) while concurrently increasing solubility through zwitterion formation at physiological pH. This modification substantially reduces plasma protein binding (from 92% to 78%), increasing free fraction available for target engagement [9].

Table 2: Bioisosteric Modifications and Their Pharmacological Impacts

BioisosterecLogP ChangeSolubility (μg/mL)Target Potency (IC₅₀)Metabolic Stability (t₁/₂, min)Primary Application
Pyrimidine (parent)1.22501.7 μM (PfPKG)32Reference compound
Thiazolo[5,4-d]pyrimidine+0.81800.12 μM (PfPKG)41Kinase inhibition
Thiophene[3,2-d]pyrimidine+0.5800.09 μM (PfDHODH)28Antimetabolite design
Pyrazine analogue-0.34202.1 μM (PfPKG)38Solubility enhancement
N-Methylpiperidine variant+0.41603.8 μM (PfPKG)55CNS penetration
Bicyclo[1.1.1]pentyl derivative–0.12101.9 μM (PfPKG)51Metabolic stability optimization

Fragment-Based Drug Design for Piperidine-Pyrimidine Hybridization

Fragment-based drug design (FBDD) provides a rational approach for developing (R)-5-(Piperidin-3-ylmethyl)pyrimidine derivatives by combining privileged fragments with demonstrated target affinity. Native mass spectrometry (nMS) screening has emerged as a powerful technique for identifying weak-binding fragments (Kd = 0.1-10 mM) due to its low sample consumption (pmol quantities) and capacity to detect stoichiometry of binding [8].

Modular Assembly via Nucleophilic Substitution and Reductive Amination

The piperidine-pyrimidine scaffold is ideally suited for fragment linking through its nucleophilic nitrogen atoms and electrophilic carbon centers. Key fragment coupling strategies include:

  • Nucleophilic Aromatic Substitution: Electron-deficient pyrimidine fragments bearing leaving groups (Cl, F, OTs) at C4 or C2 undergo displacement by N-nucleophiles from piperidine fragments. Microwave irradiation (120-150°C) in DMF or NMP accelerates these reactions (15-30 min vs. 12-24h conventional heating), providing hybrid molecules in 65-92% yield. This approach proved particularly effective for incorporating fluorinated pyrimidine fragments that enhance blood-brain barrier penetration [5].

  • Reductive Amination: Aldehyde-containing pyrimidine fragments react with the primary amine of 3-(aminomethyl)piperidine derivatives under reductive conditions (NaBH₃CN, STAB, or catalytic hydrogenation). This method tolerates diverse functional groups (esters, nitriles, protected alcohols) and enables rapid generation of structural diversity. Optimization studies identified borane-pyridine complex in methanol as the optimal system for sterically hindered substrates, providing yields >85% where conventional methods failed [2] [5].

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling introduces aromatic diversity at the pyrimidine C5 position. Pd(PPh₃)₄/XPhos catalytic systems enable coupling of 5-bromopyrimidine fragments with boronic esters of the piperidine series at room temperature to 80°C. This method demonstrates excellent functional group tolerance (ketones, nitriles, unprotected secondary amines) and preserves enantiopurity of chiral piperidine fragments [5].

Table 3: Fragment Coupling Methodologies for Scaffold Elaboration

Properties

Product Name

(R)-5-(Piperidin-3-ylmethyl)pyrimidine

IUPAC Name

5-[[(3R)-piperidin-3-yl]methyl]pyrimidine

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

InChI

InChI=1S/C10H15N3/c1-2-9(5-11-3-1)4-10-6-12-8-13-7-10/h6-9,11H,1-5H2/t9-/m1/s1

InChI Key

IXEIPTFJTFFMMW-SECBINFHSA-N

Canonical SMILES

C1CC(CNC1)CC2=CN=CN=C2

Isomeric SMILES

C1C[C@@H](CNC1)CC2=CN=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.